1,2-Benzenediol, sodium salt

Aqueous solubility Formulation development Sample preparation

1,2-Benzenediol, sodium salt (CAS 20244-21-7), also designated as sodium 2-hydroxyphenolate or sodium catecholate, is the monosodium salt derived from catechol (1,2-dihydroxybenzene). This compound is classified as an ortho-diphenol alkali metal salt, retaining the characteristic catechol bidentate ligand scaffold while exhibiting physicochemical properties that diverge from the neutral parent due to deprotonation and counterion incorporation.

Molecular Formula C6H6NaO2
Molecular Weight 133.10 g/mol
CAS No. 20244-21-7
Cat. No. B3049333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Benzenediol, sodium salt
CAS20244-21-7
Molecular FormulaC6H6NaO2
Molecular Weight133.10 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)O)O.[Na]
InChIInChI=1S/C6H6O2.Na/c7-5-3-1-2-4-6(5)8;/h1-4,7-8H;
InChIKeyOQMUXQPCUBYTEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Benzenediol Sodium Salt (CAS 20244-21-7) Procurement Specification and In-Class Identification Guide


1,2-Benzenediol, sodium salt (CAS 20244-21-7), also designated as sodium 2-hydroxyphenolate or sodium catecholate, is the monosodium salt derived from catechol (1,2-dihydroxybenzene). This compound is classified as an ortho-diphenol alkali metal salt, retaining the characteristic catechol bidentate ligand scaffold while exhibiting physicochemical properties that diverge from the neutral parent due to deprotonation and counterion incorporation [1][2]. The compound maintains the 1,2-dihydroxybenzene core requisite for metal chelation and redox activity, yet its salt form alters handling, solubility, and stability parameters that are critical considerations for experimental design and industrial formulation .

Why 1,2-Benzenediol Sodium Salt (20244-21-7) Cannot Be Substituted with Neutral Catechol in Aqueous Formulations


Substituting neutral catechol (CAS 120-80-9) for its sodium salt in aqueous applications introduces measurable performance deviations that compromise experimental reproducibility and process efficiency. Neutral catechol exhibits limited aqueous solubility, necessitating organic co-solvents or alkaline pH adjustment to achieve full dissolution, whereas the sodium salt form is freely soluble in water [1][2]. This solubility differential directly impacts metal complexation kinetics, where the pre-deprotonated catecholate anion in the sodium salt bypasses the pH-dependent deprotonation equilibrium required for neutral catechol to bind metal ions. Consequently, the metal coordination profile at physiologically relevant pH differs between the two forms, and solvent-matched substitution is not kinetically equivalent. Furthermore, neutral catechol is susceptible to aerial oxidation and discoloration under ambient storage, a degradation pathway that is influenced by the protonation state and counterion environment . Procurement of the sodium salt ensures a defined stoichiometry (monosodium versus potential disodium variants) and eliminates the need for in situ neutralization steps that introduce batch-to-batch variability.

Quantitative Differentiation Evidence for 1,2-Benzenediol Sodium Salt (CAS 20244-21-7) Against Structural Analogs


Aqueous Solubility Enhancement of Sodium Catecholate Versus Neutral Catechol for Metal-Free Formulation

The sodium salt form (CAS 20244-21-7) is documented as 'freely soluble in water' per technical datasheet specifications, whereas neutral catechol (CAS 120-80-9) exhibits water solubility of ≥100 mg/mL at 21.5°C (70.7°F) [1]. This solubility differential enables aqueous stock solution preparation with the sodium salt without requiring organic co-solvents or alkaline pH adjustment, simplifying workflows and reducing solvent-induced artifacts. The sodium salt is conversely insoluble in ethanol, providing orthogonal solvent selectivity for precipitation or extraction protocols [2].

Aqueous solubility Formulation development Sample preparation

Metal Complexation Stability of Catecholate Anion in Ternary Cu(II)/Ni(II)/Co(II)/Zn(II) Complexes

In ternary complexes of type [MLA] where M = Cu(II), Ni(II), Co(II), or Zn(II); L = adenine or cytosine; and A = catechol, aspartic acid, or glycine, the complexes containing catechol as the secondary ligand demonstrated higher stability than the corresponding binary complexes [1]. This trend contrasts with aspartic acid and glycine-containing ternary systems, which exhibited lower stability than their binary counterparts. The sodium salt form provides the pre-deprotonated catecholate dianion necessary for bidentate coordination, whereas neutral catechol would require pH-dependent deprotonation prior to complexation.

Metal chelation Stability constants Ternary complex Potentiometry

Redox-Mediated Polymerization Initiation with Catechol/IONP System at Physiological pH

A catalytic system comprising catechol combined with iron oxide nanoparticles (IONPs) generates hydroxyl radical (•OH) at pH 7.4 via oxidation of catechol to produce superoxide (•O2-) and hydrogen peroxide (H2O2), which are subsequently converted to •OH by IONPs [1]. This •OH generation initiates free radical polymerization of water-soluble acrylate monomers including neutral, anionic, cationic, and zwitterionic species, without requiring additional initiators. The sodium salt form's aqueous solubility at neutral pH is critical for this initiation mechanism, as the catecholate anion participates directly in the redox cascade. In contrast, neutral catechol's limited solubility at pH 7.4 would impair the homogeneous generation of reactive oxygen species.

Redox polymerization Hydrogel synthesis Free radical initiation

Isomer-Selective Reactivity in Oxidative Coupling Catalysis for Arylsulfonyl Benzenediol Synthesis

In the green synthesis of aryl sulfonyl benzene diols via oxidative coupling with sodium benzenesulfinates, 1,2-benzenediols (catechol and derivatives) serve as the reactive substrate class, producing good yields of 63–75% under mild conditions (water solvent, room temperature) with a reusable nanocomposite catalyst [1]. The ortho-dihydroxy substitution pattern is essential for this transformation; the 1,3-isomer (resorcinol) and 1,4-isomer (hydroquinone) exhibit divergent reactivity profiles in oxidative coupling and polymerization contexts [2][3]. The sodium salt form of 1,2-benzenediol provides aqueous solubility for this green catalytic system, whereas the 1,3- and 1,4-isomers do not support the same reaction pathway with comparable efficiency.

Green synthesis Oxidative coupling Catalysis Isomer selectivity

Electrochemical Oxidation Potential of Catechol as Analytical Benchmark for Ortho-Diphenol Detection

Catechol exhibits a distinct anodic oxidation peak at approximately 0.387 V on Fe3O4-TiO2 modified electrodes, with a detection limit of 45 μM [1]. This electrochemical signature is characteristic of the ortho-dihydroxybenzene scaffold and serves as a benchmark for sensor development and isomer discrimination. In comparative voltammetric studies, catechol, hydroquinone (1,4-isomer), and resorcinol (1,3-isomer) display distinct oxidation potentials that enable simultaneous detection and quantification [2]. The sodium salt form, when dissolved in aqueous electrolyte, generates the same electroactive catecholate species, with the advantage of neutral pH compatibility that avoids proton interference in the electrochemical measurement.

Electrochemical sensing Voltammetry Analytical detection

Validated Application Scenarios for 1,2-Benzenediol Sodium Salt (CAS 20244-21-7) Based on Quantitative Evidence


Aqueous Metal Chelation Studies Requiring Pre-Deprotonated Catecholate Ligand

The sodium salt form provides the catecholate dianion without requiring pH adjustment, making it the preferred reagent for metal complexation studies in aqueous media at neutral to physiological pH. Evidence from ternary complex stability constant measurements with Cu(II), Ni(II), Co(II), and Zn(II) confirms that catechol-containing complexes exhibit enhanced stability relative to binary complexes [1]. This application is directly relevant to bioinorganic chemistry research, metal sequestration assay development, and enterobactin model studies.

Initiator-Free Hydrogel Polymerization for Biomedical Material Synthesis

Based on the demonstrated capability of catechol combined with iron oxide nanoparticles to generate hydroxyl radicals and initiate acrylate polymerization at pH 7.4 [1], the sodium salt form is applicable in the synthesis of biocompatible hydrogels. The aqueous solubility of the sodium salt enables homogeneous distribution of the catecholate species in the prepolymer solution, ensuring consistent initiation throughout the material. This scenario supports tissue engineering scaffold fabrication, drug delivery matrix development, and in situ gelling biomaterials.

Green Synthesis of Arylsulfonyl Benzenediols via Ortho-Selective Oxidative Coupling

For synthetic chemists pursuing arylsulfonyl benzenediol targets, 1,2-benzenediol sodium salt serves as the essential ortho-dihydroxy substrate. The catalytic oxidative coupling with sodium benzenesulfinates proceeds in water at room temperature with yields of 63–75% [1]. The ortho-isomer requirement is absolute; substitution with resorcinol (1,3-isomer) or hydroquinone (1,4-isomer) would not yield the same product class [2][3]. The sodium salt's water solubility facilitates this green chemistry approach, eliminating organic solvent waste.

Electrochemical Sensor Calibration and Isomer Discrimination in Analytical QC

The characteristic anodic oxidation peak of catechol at approximately 0.387 V on Fe3O4-TiO2 electrodes, with a detection limit of 45 μM [1], supports its use as a calibration standard for electrochemical sensors targeting ortho-diphenolic compounds. The distinct oxidation potentials of catechol versus hydroquinone and resorcinol enable isomer discrimination in quality control workflows [2]. The sodium salt's neutral pH compatibility reduces proton interference in voltammetric measurements compared to the acidic parent compound.

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